PAR4 (1-6) (human)

Species Selectivity Receptor Pharmacology Signal Transduction

PAR4 (1-6) (human), with the amino acid sequence Gly-Tyr-Pro-Gly-Gln-Val (GYPGQV), is a synthetic hexapeptide that corresponds to the first six amino acid residues of the tethered ligand sequence of the human protease-activated receptor 4 (PAR4). It functions as a PAR4-specific agonist, activating the receptor independently of N-terminal proteolysis by mimicking the endogenous tethered ligand.

Molecular Formula C28H41N7O9
Molecular Weight 619.7 g/mol
Cat. No. B12831338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR4 (1-6) (human)
Molecular FormulaC28H41N7O9
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN
InChIInChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)
InChIKeyVTCFYKYDKDAJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR4 (1-6) (human) Peptide: Procurement Data Sheet for a Native PAR4 Tethered Ligand Agonist


PAR4 (1-6) (human), with the amino acid sequence Gly-Tyr-Pro-Gly-Gln-Val (GYPGQV), is a synthetic hexapeptide that corresponds to the first six amino acid residues of the tethered ligand sequence of the human protease-activated receptor 4 (PAR4) [1]. It functions as a PAR4-specific agonist, activating the receptor independently of N-terminal proteolysis by mimicking the endogenous tethered ligand . The compound is supplied as a TFA salt with the CAS number 225779-44-2 and a molecular weight of 619.67 g/mol [2].

Why Substituting PAR4 (1-6) (human) with Rodent or Modified Peptides Compromises Experimental Integrity


While several peptides are marketed as PAR4 agonists, they exhibit significant functional differences that preclude simple substitution. The human peptide sequence (GYPGQV) differs from the mouse sequence (GYPGKF), which can lead to altered potency and receptor activation profiles [1]. Furthermore, modified high-potency analogs like AYPGKF-NH2, while valuable, may not faithfully reproduce the native signaling dynamics or be suitable for assays requiring physiological agonist concentrations [2]. Using an inappropriate agonist can result in the misinterpretation of pharmacodynamic studies, particularly when monitoring the effects of PAR4 antagonists, as the concentration-response windows differ drastically between agonists .

Quantitative Head-to-Head Evidence Guide for PAR4 (1-6) (human) Peptide Selection


Species-Specific Receptor Activation: PAR4 (1-6) (human) vs. Mouse Analog GYPGKF

The human PAR4 (1-6) peptide (GYPGQV) and the mouse analog (GYPGKF) are not interchangeable due to species-specific receptor activation differences. While the mouse peptide demonstrates an EC50 of 30 µM in Xenopus oocytes expressing human PAR4 receptors, it is designed for the murine receptor [1]. The human peptide is the native tethered ligand for the human receptor, ensuring physiologically relevant activation in human-derived systems [2].

Species Selectivity Receptor Pharmacology Signal Transduction

Comparative Mitogenic Potency in Human Vascular Smooth Muscle Cells (SMC)

In a direct study of mitogenic effects on human vascular smooth muscle cells (SMC), PAR4 (1-6) (human) at a concentration of 500 µM stimulated DNA synthesis by 2.5-fold over the control . This effect was directly comparable to the proliferative response induced by physiological agonists: 10 nM thrombin and 100 µM of the PAR1 agonist SFLLRN .

Vascular Biology Cell Proliferation Mitogenesis

Utility in Pharmacodynamic Assays: AYPGKF is 16-Fold Less Potent than an Optimized Agonist, Highlighting the Narrow Window of Native Peptides

PAR4 agonist peptides, including the native GYPGQV (human) and the more potent analog AYPGKF, typically elicit platelet aggregation responses at high concentrations (50 to 1000 µM), which limits their use in monitoring PAR4 antagonists over a wide concentration range [1]. This has driven the development of optimized peptides, such as A-Phe(4-F)-PGWLVKNG, which has an EC50 of 3.4 µM—16-fold more potent than AYPGKF [1]. This contrast underscores the importance of using the native peptide GYPGQV when the experimental goal is to study receptor function under near-physiological agonist concentration requirements, rather than screening for high-potency antagonists.

Assay Development Drug Discovery Pharmacodynamics

Optimal Research and Industrial Use Cases for PAR4 (1-6) (human) Based on Empirical Evidence


Elucidating Native PAR4 Signaling in Human Vascular Smooth Muscle Cell Biology

PAR4 (1-6) (human) is the appropriate agonist for investigating the role of PAR4 in human vascular smooth muscle cell (SMC) proliferation and vascular remodeling. As demonstrated, it induces a mitogenic response in SMCs that is comparable to thrombin, the endogenous protease . Using the human-specific sequence ensures that the observed effects are directly relevant to human physiology and not an artifact of cross-species receptor activation.

Human Platelet Function Studies and Thrombin-Independent PAR4 Activation

This peptide is a fundamental tool for dissecting PAR4-mediated platelet activation pathways independently of PAR1 and thrombin. It is widely used to induce and study human platelet aggregation and secretion in vitro, serving as a specific probe to isolate the PAR4 component of the dual-receptor thrombin signaling system in human platelets .

Calibration of PAR4 Antagonist Activity in Low-Throughput Mechanistic Assays

While not ideal for high-throughput screening (HTS) due to its high effective concentration, PAR4 (1-6) (human) is essential for validating and characterizing PAR4 antagonists in detailed, low-throughput mechanistic assays. Its use confirms that a putative antagonist can effectively block the receptor's activation by its native, endogenous-like tethered ligand, a critical step in verifying the physiological relevance of antagonist potency [1].

Comparative Cross-Species Pharmacology Studies

The distinct sequence of human (GYPGQV) and mouse (GYPGKF) PAR4 agonists makes PAR4 (1-6) (human) a necessary control in studies evaluating species-specific differences in PAR4 signaling. Using both peptides in parallel allows researchers to directly assess and account for variations in ligand recognition and receptor activation between human and rodent models, which is crucial for translational research [2].

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